molecular formula C4H6F3O3S- B14858349 3,3,3-Trifluoropropylmethanesulfonate

3,3,3-Trifluoropropylmethanesulfonate

Cat. No.: B14858349
M. Wt: 191.15 g/mol
InChI Key: CHJYKNDQMVDBKS-UHFFFAOYSA-M
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Description

3,3,3-Trifluoropropylmethanesulfonate is an organic compound with the molecular formula C4H7F3O3S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoropropyl and methanesulfonate groups, contributing to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropylmethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is then washed, dried, and purified to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropylmethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 3,3,3-trifluoropropanol and methanesulfonic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed:

Scientific Research Applications

3,3,3-Trifluoropropylmethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropylmethanesulfonate involves its ability to act as an electrophile, facilitating the substitution of its trifluoropropyl group with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropyltrimethoxysilane
  • 3,3,3-Trifluoropropylmethanesulfonyl chloride
  • 3,3,3-Trifluoropropylamine

Comparison: 3,3,3-Trifluoropropylmethanesulfonate is unique due to its combination of trifluoropropyl and methanesulfonate groups, which provide distinct reactivity and properties compared to similar compounds. For instance, 3,3,3-Trifluoropropyltrimethoxysilane is primarily used in surface modification, while 3,3,3-Trifluoropropylmethanesulfonyl chloride is a more reactive intermediate used in various chemical syntheses .

Properties

IUPAC Name

4,4,4-trifluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O3S/c5-4(6,7)2-1-3-11(8,9)10/h1-3H2,(H,8,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJYKNDQMVDBKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3O3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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